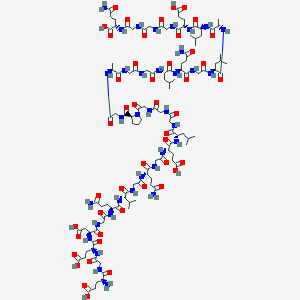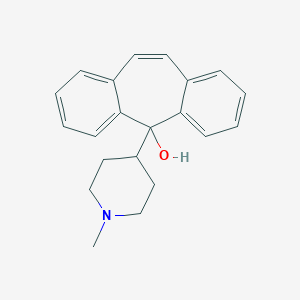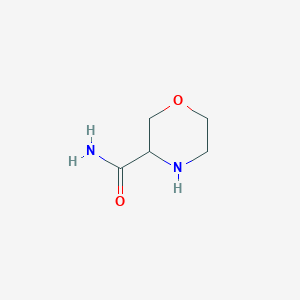
吗啉-3-甲酰胺
概述
描述
Morpholine-3-carboxamide is an organic compound that belongs to the class of morpholine derivatives. It is characterized by a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms, and a carboxamide group attached to the third carbon of the ring. This compound is of interest due to its diverse applications in various fields, including chemistry, biology, and medicine.
科学研究应用
Morpholine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.
Industry: Morpholine-3-carboxamide is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
作用机制
Target of Action
Morpholine-3-carboxamide is a versatile compound that has been employed to enhance the potency of numerous bioactive molecules . It has been found to have potential targets in various biological systems. For instance, it has been used in the design of ruthenium-based antibacterial agents with multiple antibacterial mechanisms . In another study, it was found to inhibit pancreatic lipase (PL), a key enzyme involved in fat digestion .
Mode of Action
The mode of action of Morpholine-3-carboxamide varies depending on the specific derivative and the biological target. For instance, in the case of ruthenium-based antibacterial agents, Morpholine-3-carboxamide contributes to the destruction of the bacterial membrane and induction of ROS production in bacteria . When used as a pancreatic lipase inhibitor, it competes with the substrate for the active site of the enzyme .
Biochemical Pathways
The biochemical pathways affected by Morpholine-3-carboxamide are diverse and depend on the specific derivative and target. In the context of antibacterial activity, it disrupts the integrity of the bacterial membrane, leading to cell death . As a pancreatic lipase inhibitor, it prevents the breakdown of dietary fats into absorbable fatty acids, thus reducing calorie intake .
Pharmacokinetics
The morpholine moiety is known to improve metabolic stability and enhance the pharmacokinetic properties of bioactive molecules .
Result of Action
The result of Morpholine-3-carboxamide’s action is dependent on its specific targets. In the case of antibacterial agents, it leads to the death of bacteria . When used as a pancreatic lipase inhibitor, it reduces the absorption of dietary fats, potentially aiding in weight loss .
生化分析
Biochemical Properties
It is known that morpholine-based compounds can interact with various enzymes and proteins
Molecular Mechanism
It is known that morpholine-based compounds can have binding interactions with biomolecules and can influence enzyme activity . The specific details of these interactions and the changes in gene expression that result from them are still being studied.
准备方法
Synthetic Routes and Reaction Conditions
Morpholine-3-carboxamide can be synthesized through several methods. One common approach involves the reaction of morpholine with a carboxylic acid derivative, such as an ester or an acid chloride, under suitable conditions. For example, the reaction of morpholine with ethyl chloroformate in the presence of a base like triethylamine can yield morpholine-3-carboxamide.
Another method involves the use of a coupling reagent, such as dicyclohexylcarbodiimide (DCC), to facilitate the reaction between morpholine and a carboxylic acid. This method typically requires the presence of a catalyst, such as 4-dimethylaminopyridine (DMAP), to enhance the reaction rate and yield.
Industrial Production Methods
In industrial settings, morpholine-3-carboxamide can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and reaction parameters is crucial to achieving efficient production. Continuous flow reactors and automated systems are often employed to streamline the process and maintain consistency in product quality.
化学反应分析
Types of Reactions
Morpholine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and other reducing agents.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxidized derivatives, reduction can produce amines, and substitution can introduce various functional groups into the morpholine ring.
相似化合物的比较
Similar Compounds
Morpholine: A simple morpholine ring without the carboxamide group.
N-Methylmorpholine: A morpholine derivative with a methyl group attached to the nitrogen atom.
Morpholine-4-carboxamide: A similar compound with the carboxamide group attached to the fourth carbon of the morpholine ring.
Uniqueness
Morpholine-3-carboxamide is unique due to the specific position of the carboxamide group on the third carbon of the morpholine ring. This structural feature can influence its chemical reactivity and biological activity, distinguishing it from other morpholine derivatives.
属性
IUPAC Name |
morpholine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c6-5(8)4-3-9-2-1-7-4/h4,7H,1-3H2,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSPPJRTCRMQGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848488-74-4 | |
| Record name | morpholine-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of (S)-N-(4-((5-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)methyl)bicyclo[2.2.2]octan-1-yl)morpholine-3-carboxamide and how does this relate to its potential therapeutic application?
A1: (S)-N-(4-((5-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)methyl)bicyclo[2.2.2]octan-1-yl)morpholine-3-carboxamide, also known as MHV370, acts as a Toll-like receptor (TLR) 7/8 antagonist. [] TLR7 and TLR8 are part of the innate immune system and recognize single-stranded RNA often found in viruses. When activated, they initiate an inflammatory response. In autoimmune diseases like Sjögren's syndrome and systemic lupus erythematosus, TLR7/8 are thought to be chronically activated, contributing to the disease process. MHV370, by blocking these receptors, aims to reduce this inappropriate immune activation and alleviate disease symptoms. []
Q2: Can you describe the synthetic route for producing enantiopure morpholine-3-carboxamide derivatives, particularly highlighting the role of regioselectivity?
A2: While the specific synthetic route for MHV370 isn't detailed in the provided abstracts, the first paper describes a general method for enantiopure 2,6-disubstituted morpholines, a structural motif present in MHV370. [] The key is the sequential ring opening of two different chiral oxiranes by a tosylamide. This generates a tosylamido-2,2'-diol where the two hydroxyl groups are differentiated based on the chirality and electronic properties of the oxirane-derived side chains. This difference is crucial for the next step: regioselective mono-O-sulfonylation. By selectively reacting only one hydroxyl group, the subsequent cyclization yields the desired enantiopure morpholine. This method underscores how controlling regioselectivity in each step is essential for achieving enantiopure complex molecules. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
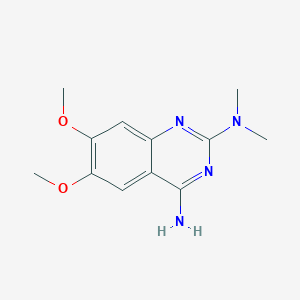
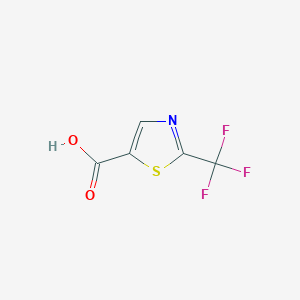

![8-(benzyloxy)-5-[(1R)-2-bromo-1-{[tert-butyl(dimethyl)silyl]oxy}ethyl]quinolin-2(1H)-one](/img/structure/B110587.png)
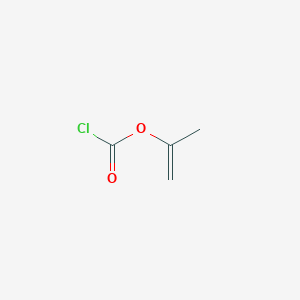
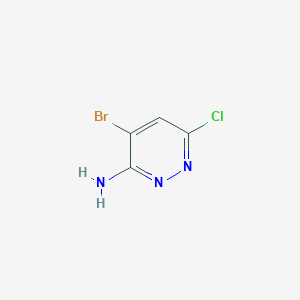
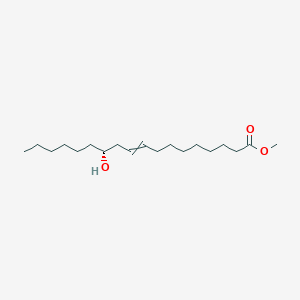
![[2-acetyloxy-1,2-bis(oxiran-2-yl)ethyl] acetate](/img/structure/B110603.png)
![7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B110607.png)

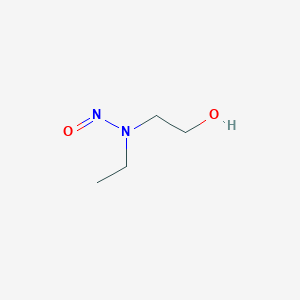
![Tert-butyl 7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B110615.png)
